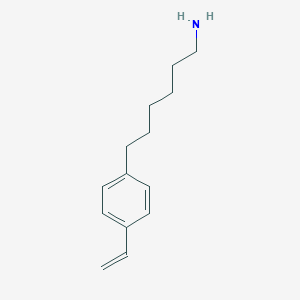
1-Phenyloctacosan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyloctacosan-3-one is a long-chain ketone with a phenyl group attached to the first carbon and a ketone functional group on the third carbon of an octacosane chain
Méthodes De Préparation
The synthesis of 1-Phenyloctacosan-3-one typically involves the reaction of octacosan-3-one with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction proceeds as follows:
Grignard Reaction: Octacosan-3-one is reacted with phenylmagnesium bromide in anhydrous ether to form the corresponding alcohol.
Oxidation: The resulting alcohol is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Phenyloctacosan-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.
Applications De Recherche Scientifique
1-Phenyloctacosan-3-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of long-chain ketones and their reactivity.
Biology: Its interactions with biological membranes and proteins are of interest in biophysical studies.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of other complex molecules.
Mécanisme D'action
The mechanism by which 1-Phenyloctacosan-3-one exerts its effects involves its interaction with lipid membranes and proteins. The long hydrophobic chain allows it to embed within lipid bilayers, potentially altering membrane fluidity and permeability. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
1-Phenyloctacosan-3-one can be compared with other long-chain ketones and phenyl-substituted compounds:
1-Phenyloctadecan-3-one: Similar structure but with a shorter chain, leading to different physical properties and reactivity.
1-Phenylhexacosan-3-one: Another long-chain ketone with slight variations in chain length, affecting its interactions and applications.
Octacosan-3-one: Lacks the phenyl group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its combination of a long hydrophobic chain and a reactive phenyl group, making it versatile for various applications.
Propriétés
Numéro CAS |
825629-37-6 |
|---|---|
Formule moléculaire |
C34H60O |
Poids moléculaire |
484.8 g/mol |
Nom IUPAC |
1-phenyloctacosan-3-one |
InChI |
InChI=1S/C34H60O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-30-34(35)32-31-33-28-25-24-26-29-33/h24-26,28-29H,2-23,27,30-32H2,1H3 |
Clé InChI |
KYRRRVJENLKFIB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


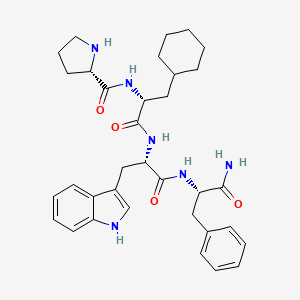

![N-[3-(2-chlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14209962.png)
![1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209966.png)
![3-(4-Aminophenyl)-7-(1h-indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14209967.png)
![1,1'-[(5-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-phenylene)bis(oxy)]bis(4-nitrobenzene)](/img/structure/B14209977.png)
![3-[2-(3-Formyl-4-hydroxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14209983.png)

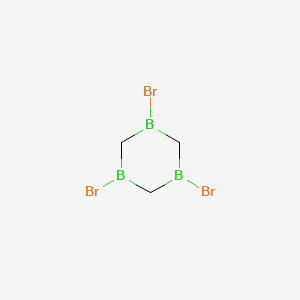
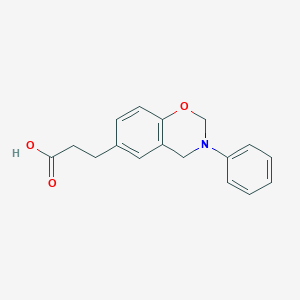

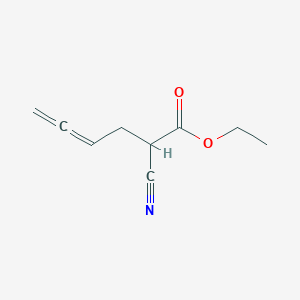
![Ethyl [3-amino-4-(methoxymethoxy)phenyl]acetate](/img/structure/B14210038.png)
